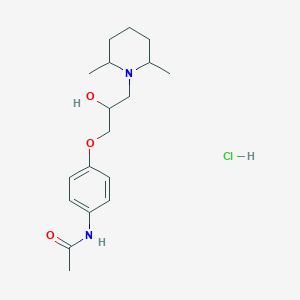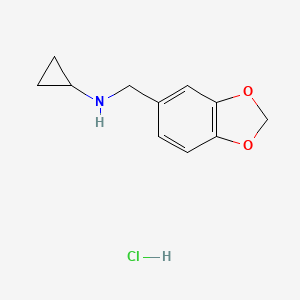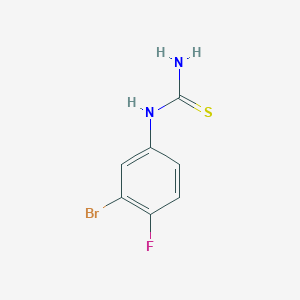
Acide (8-chloroquinoléin-6-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Chloroquinolin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2.
Applications De Recherche Scientifique
(8-Chloroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (8-Chloroquinolin-6-yl)boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key method for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of (8-Chloroquinolin-6-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction is also sensitive to the presence of water and oxygen . Therefore, it is often carried out under an inert atmosphere .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloroquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (8-Chloroquinolin-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(8-Chloroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloroquinolin-4-yl)boronic acid
- (6-Fluoroquinolin-8-yl)boronic acid
- (8-Chloro-6-quinolinyl)boronic acid
Uniqueness
(8-Chloroquinolin-6-yl)boronic acid is unique due to the specific position of the chlorine atom on the quinoline ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
(8-chloroquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDLPAJUCTGSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)




![ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)

![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)

![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)

